molecular formula C13H18N2O2 B7457912 N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide

N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide

Cat. No. B7457912
M. Wt: 234.29 g/mol
InChI Key: RXJAZKWQBLKXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide, also known as CX717, is a novel compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. CX717 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of glutamate receptor that plays a crucial role in learning and memory processes in the brain.

Mechanism of Action

N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide acts as a positive allosteric modulator of the AMPA receptor, which enhances the activity of the receptor in response to glutamate binding. This results in increased synaptic plasticity and improved learning and memory processes in the brain.
Biochemical and physiological effects:
In addition to its cognitive-enhancing effects, N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide has also been shown to have other biochemical and physiological effects. N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide has also been shown to have anti-inflammatory effects and to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide in lab experiments is its ability to enhance cognitive performance in animal models, which can be useful for studying learning and memory processes. However, one limitation is that the effects of N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide may not translate directly to humans, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

1. Investigating the long-term effects of N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide on cognitive performance and neuronal function.
2. Exploring the potential therapeutic applications of N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide for cognitive disorders such as Alzheimer's disease.
3. Investigating the effects of N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide on other neurotransmitter systems and their potential interactions with the AMPA receptor.
4. Developing more potent and selective allosteric modulators of the AMPA receptor for potential clinical use.
5. Investigating the effects of N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide on other physiological processes, such as inflammation and oxidative stress.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide can be achieved through a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 2-pyridinecarboxylic acid with cyclohexylamine to form N-cyclohexyl-2-pyridinecarboxamide. This intermediate is then reacted with acetyl chloride to form N-cyclohexyl-2-(acetylamino)pyridinecarboxamide, which is subsequently reacted with ethyl chloroformate to form N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide.

Scientific Research Applications

N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential as a cognitive enhancer in various animal models and human clinical trials. In animal studies, N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide has been shown to improve cognitive performance in tasks such as object recognition, spatial learning, and attentional set-shifting. In human studies, N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide has been shown to improve working memory, attention, and cognitive flexibility.

properties

IUPAC Name

N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-12(14-11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)17/h4-5,8-9,11H,1-3,6-7,10H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJAZKWQBLKXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=CC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide

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